molecular formula C31H30FNO5 B11215490 Diethyl 4-[3-(benzyloxy)phenyl]-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-[3-(benzyloxy)phenyl]-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11215490
M. Wt: 515.6 g/mol
InChI Key: CUILLIPGGCVACA-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-[3-(BENZYLOXY)PHENYL]-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as ethyl, benzyloxy, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-[3-(BENZYLOXY)PHENYL]-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the Hantzsch synthesis makes it suitable for industrial production, with potential modifications to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 4-[3-(BENZYLOXY)PHENYL]-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3,5-DIETHYL 4-[3-(BENZYLOXY)PHENYL]-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antihypertensive and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-[3-(BENZYLOXY)PHENYL]-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to calcium channels, modulating their activity and leading to physiological effects such as vasodilation. The presence of various functional groups allows it to interact with different enzymes and receptors, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine structure.

    Felodipine: Known for its vasodilatory effects and used in the treatment of hypertension.

Uniqueness

3,5-DIETHYL 4-[3-(BENZYLOXY)PHENYL]-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of ethyl, benzyloxy, and fluorophenyl groups differentiates it from other dihydropyridine derivatives, potentially leading to unique interactions with molecular targets and novel applications in research and industry.

Properties

Molecular Formula

C31H30FNO5

Molecular Weight

515.6 g/mol

IUPAC Name

diethyl 1-[(4-fluorophenyl)methyl]-4-(3-phenylmethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C31H30FNO5/c1-3-36-30(34)27-19-33(18-22-13-15-25(32)16-14-22)20-28(31(35)37-4-2)29(27)24-11-8-12-26(17-24)38-21-23-9-6-5-7-10-23/h5-17,19-20,29H,3-4,18,21H2,1-2H3

InChI Key

CUILLIPGGCVACA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)OCC)CC4=CC=C(C=C4)F

Origin of Product

United States

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